molecular formula C22H19N5O7 B2829302 N-(4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide CAS No. 959564-57-9

N-(4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide

Cat. No. B2829302
CAS RN: 959564-57-9
M. Wt: 465.422
InChI Key: WRYNCPCIONZIKS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19N5O7 and its molecular weight is 465.422. The purity is usually 95%.
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Scientific Research Applications

  • H1-Antihistaminic Agents:

    • A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity. The results indicated that these compounds significantly protected animals from histamine-induced bronchospasm, suggesting their potential as new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
  • Tubulin Polymerization Inhibitors and Anticancer Activity:

    • A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as conformationally restricted CA-4 analogues, were evaluated for their tubulin polymerization and growth inhibitory activities. Notably, certain derivatives exhibited potent anticancer activity across a variety of cancer cell lines and indicated potential as vascular disrupting agents (Driowya et al., 2016).
  • Antimicrobial and Antiprotozoal Agents:

    • Novel quinoxaline-oxadiazole hybrids have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. These compounds, particularly a lead compound in this series, showed promising activity against bacterial, fungal, and Trypanosoma cruzi infections, outperforming reference drugs in a short-term in vivo model (Patel et al., 2017).
  • Anticancer and Antioxidant Properties:

    • The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives highlighted their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated significant binding and inhibitory effects on various biological targets, offering insights into their therapeutic potential (Faheem, 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O7/c1-12-23-20(34-25-12)10-27-21(29)15-7-17-18(33-11-32-17)8-16(15)26(22(27)30)9-19(28)24-13-3-5-14(31-2)6-4-13/h3-8H,9-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYNCPCIONZIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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